molecular formula C14H9FN2O2 B5766380 3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B5766380
M. Wt: 256.23 g/mol
InChI Key: VQUIZVZESNELIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Fluorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound based on the quinazolin-2,4(1H,3H)-dione scaffold, a structure of high interest in medicinal chemistry and anticancer drug discovery . This core structure is known to act as a planar nitrogenous heterocycle that can target the hinge region of tyrosine kinases (TKs) . The α-oxo moieties at the 2 and 4 positions of the quinazoline ring are significant pharmacophoric features, as they can form crucial hydrogen bonds with key residues in the active site of enzymes, such as the Met1160 residue in the adenine region of c-Met TK, thereby potentially inhibiting enzyme activity . Research into analogous 3-substituted quinazoline-2,4(1H,3H)-dione derivatives has demonstrated their potential as versatile scaffolds for designing dual VEGFR-2/c-Met tyrosine kinase inhibitors . Dysregulation of these kinase signaling pathways is implicated in tumor angiogenesis, proliferation, and metastasis, making dual inhibitors a promising strategy for developing multitargeted anticancer therapies that may overcome drug resistance . The specific 2-fluorophenyl substitution at the 3-position of the quinazoline-dione ring is designed to explore structure-activity relationships and optimize binding affinity and selectivity for targeted research applications. This product is intended for research purposes in laboratory settings only. CAS Number : Check with supplier for specific assignment. Related Core Structure CAS : 86-96-4 (Quinazoline-2,4(1H,3H)-dione) . Usage : For Research Use Only (RUO). Not for diagnostic, therapeutic, or any other human or veterinary use. Storage : Store in a cool, dry place, sealed under appropriate conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-fluorophenyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2/c15-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)16-14(17)19/h1-8H,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUIZVZESNELIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 2 Fluorophenyl Quinazoline 2,4 1h,3h Dione and Analogues

General Synthetic Strategies for Quinazoline-2,4(1H,3H)-dione Scaffolds

A variety of synthetic routes have been developed to access the quinazoline-2,4(1H,3H)-dione core, offering flexibility in terms of starting materials, reaction conditions, and achievable substitution patterns.

Cyclization Reactions from Anthranilic Acid Derivatives

One of the most fundamental and widely employed methods for the synthesis of quinazoline-2,4(1H,3H)-diones involves the cyclization of anthranilic acid and its derivatives. generis-publishing.comekb.eg A common approach is the reaction of anthranilic acid with urea (B33335), which upon heating, undergoes cyclization to form the desired dione (B5365651). generis-publishing.com Similarly, N-methylanthranilic acid can be treated with sodium cyanate (B1221674) under alkaline conditions to yield 1-methylquinazoline-2,4-dione. generis-publishing.com The use of microwave irradiation has been shown to enhance the efficiency of these condensation and cyclization reactions, often leading to improved yields and shorter reaction times. ijarsct.co.in For instance, the reaction of anthranilic acid with urea can be effectively catalyzed by organic clays (B1170129) under microwave irradiation. ijarsct.co.in

Condensation Reactions Involving Urea or Isocyanate Precursors

The condensation of anthranilic acid derivatives with urea or isocyanates is a cornerstone in the synthesis of quinazoline-2,4(1H,3H)-diones. The reaction of anthranilic acid with urea, when heated, provides a direct route to the unsubstituted quinazoline-2,4(1H,3H)-dione. generis-publishing.comekb.eg This method is straightforward and utilizes readily available starting materials.

Isocyanates are also valuable precursors. For instance, isatoic anhydrides can react with isocyanates in the presence of a nickel(0) catalyst to produce quinazolinediones. organic-chemistry.org This approach allows for the introduction of a substituent at the N3 position, dictated by the choice of the isocyanate.

Starting Material 1Starting Material 2ProductKey Features
Anthranilic acidUreaQuinazoline-2,4(1H,3H)-dioneDirect, classic method, often requires heating. generis-publishing.comekb.eg
N-methylanthranilic acidSodium cyanate1-Methylquinazoline-2,4-dioneSynthesis of N1-substituted derivatives. generis-publishing.com
Isatoic anhydrideIsocyanates3-Substituted quinazoline-2,4(1H,3H)-dionesNickel-catalyzed, introduces N3-substituent. organic-chemistry.org

Multi-Component Reactions for Quinazolinedione Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. frontiersin.orgnih.gov Several MCRs have been developed for the synthesis of quinazolinedione scaffolds. One notable example is the one-pot, three-component reaction of aromatic aldehydes, isatoic anhydride, and urea under solvent-free conditions, using sulfonic acid functionalized mesoporous silica (B1680970) as a catalyst. researchgate.net This approach provides access to a variety of 2,3-dihydroquinazolin-4(1H)-ones.

Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which has been utilized in a two-step protocol followed by a palladium-catalyzed annulation to rapidly synthesize diverse substituted polycyclic quinazolinones. nih.gov These MCR strategies offer significant advantages in terms of operational simplicity and the ability to construct libraries of compounds for biological screening. frontiersin.orgnih.gov

Catalyst-Mediated Synthetic Routes (e.g., Metal-catalyzed, Lewis Acid Catalysis, Organocatalysis)

Catalysis plays a crucial role in modern synthetic organic chemistry, and numerous catalyst-mediated routes to quinazolinediones have been reported.

Metal-catalyzed routes are particularly prevalent. Palladium-catalyzed reactions are widely used, including a tandem arylation-ester amidation sequence where o-halo benzoates react with monoalkyl ureas to form 3-N-alkyl quinazolinediones. organic-chemistry.org Palladium catalysts have also been employed in the double-carbonylation of 2-bromoanilines to synthesize isoindolo[1,2-b]quinazoline-10,12-diones. researchgate.net Other transition metals like manganese, copper, and nickel have also been utilized in the synthesis of quinazoline (B50416) derivatives. nih.govmdpi.com For example, manganese oxide molecular sieves have been used to catalyze the oxidative synthesis of quinazolines. nih.gov

Lewis acid catalysis has also been applied. For instance, the condensation of aromatic o-aminonitriles with DMF or N,N-diethylformamide in the presence of ZnCl₂ affords quinazoline-2,4(1H,3H)-diones. acs.org

Organocatalysis provides a metal-free alternative. For example, molecular iodine has been shown to be an effective catalyst in a three-component reaction of 2-aminobenzophenone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) to produce quinazolines. daneshyari.com

Catalyst TypeExample ReactionKey Features
Metal-catalyzed
PalladiumTandem arylation-ester amidation of o-halo benzoates and monoalkyl ureas. organic-chemistry.orgRegioselective formation of 3-N-alkyl isomers.
PalladiumDouble-carbonylation of 2-bromoanilines. researchgate.netSynthesis of fused quinazolinedione systems.
ManganeseOxidative synthesis from N-phenyl amidines and benzyl (B1604629) alcohols. nih.govLigand-free conditions.
Lewis Acid Catalysis
ZnCl₂Condensation of o-aminonitriles with DMF. acs.orgFacile preparation of the quinazolinedione core.
Organocatalysis
IodineThree-component reaction of 2-aminobenzophenone, aldehyde, and ammonium acetate. daneshyari.comMetal-free, efficient for quinazoline synthesis.

Targeted Synthesis of 3-Substituted Quinazoline-2,4(1H,3H)-dione Derivatives

The introduction of substituents at the N3 position of the quinazoline-2,4(1H,3H)-dione core is of significant interest as it allows for the modulation of the compound's biological activity.

Introduction of Aromatic and Heteroaromatic Substituents at the N3 Position

A variety of methods have been developed for the introduction of aromatic and heteroaromatic moieties at the N3 position. One common strategy involves the reaction of a pre-formed quinazoline-2,4(1H,3H)-dione with a suitable aryl or heteroaryl halide, often in the presence of a base.

A more direct approach involves the cyclocondensation of appropriately substituted precursors. For example, a novel route for the synthesis of 3-(pyridin-2-yl)quinazoline-2,4(1H,3H)-diones involves the annulation of substituted anthranilic esters with N-pyridyl ureas. nih.gov This method proceeds through the formation of an N-aryl-N'-pyridyl urea intermediate, which then undergoes cyclocondensation. This reaction is notable for not requiring a metal catalyst and providing moderate to good yields for a range of substrates. nih.gov

Another strategy for creating 3-aryl derivatives involves a one-pot, three-component reaction. For instance, 4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride can be reacted with ammonium thiocyanate, followed by the addition of various aromatic or heteroaromatic amines to generate a series of 3-phenylquinazoline-2,4(1H,3H)-dione derivatives. nih.gov

Synthetic StrategyPrecursorsProductKey Features
CyclocondensationSubstituted anthranilic esters and N-pyridyl ureas3-(Pyridin-2-yl)quinazoline-2,4(1H,3H)-dionesMetal-free, moderate to good yields. nih.gov
One-pot Three-component Reaction4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzoyl chloride, ammonium thiocyanate, aromatic/heteroaromatic amines3-Phenylquinazoline-2,4(1H,3H)-dione derivativesVersatile for introducing diverse N3-aryl substituents. nih.gov

Stereoselective Synthesis of Chiral Quinazolinedione Analogues

The development of stereoselective methods for the synthesis of chiral quinazolinedione analogues is of significant interest due to the often-differentiated biological activities of enantiomers. While specific examples for the direct asymmetric synthesis of 3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione are not extensively documented, general strategies for related structures can be applied. Organocatalysis has emerged as a powerful tool in this regard. For instance, chiral phosphoric acids have been successfully employed in the enantioselective construction of axially chiral quinazolinones. This approach typically involves the condensation of an anthranilamide derivative with an aldehyde in the presence of a chiral Brønsted acid catalyst. The catalyst orchestrates the spatial arrangement of the reactants in the transition state, leading to the preferential formation of one enantiomer.

Another promising avenue is the use of chiral metal complexes as catalysts. For example, copper-catalyzed asymmetric synthesis has been reported for related heterocyclic systems. These methods often involve the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. The application of such catalytic systems to the synthesis of chiral analogues of this compound could provide access to enantiomerically enriched compounds.

Key approaches to stereoselective synthesis include:

Organocatalytic asymmetric synthesis: Utilizing chiral organic molecules like proline derivatives or chiral phosphoric acids to catalyze the enantioselective formation of the quinazolinedione core.

Metal-catalyzed asymmetric synthesis: Employing transition metal complexes with chiral ligands to control the stereochemistry of the cyclization or other key bond-forming steps.

Resolution of racemates: Separating enantiomers from a racemic mixture using techniques such as chiral chromatography or diastereomeric salt formation.

Optimization of Reaction Conditions for Improved Yield and Selectivity of this compound

The efficient synthesis of this compound relies on the careful optimization of reaction parameters to maximize yield and purity while minimizing reaction times and by-product formation.

The choice of solvent can significantly influence the reaction rate and yield. For the synthesis of quinazolinediones, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and dioxane are often employed. nih.gov These solvents facilitate the dissolution of the starting materials and intermediates. In some cases, ionic liquids have been explored as environmentally benign alternatives that can also act as catalysts. rsc.org The use of water as a solvent has also been reported, offering a green and cost-effective option. researchgate.net

Temperature is a critical parameter that must be carefully controlled. Higher temperatures generally increase the reaction rate but can also lead to the formation of undesired by-products through decomposition or side reactions. The optimal temperature is therefore a compromise between reaction speed and selectivity. For many quinazolinedione syntheses, temperatures in the range of 80-150°C are common, though some methods proceed at room temperature. researchgate.net

Table 1: Effect of Solvent on the Yield of a Quinazolinedione Synthesis (Note: This table is a representative example based on general findings for quinazolinedione synthesis and not specific to this compound)

EntrySolventTemperature (°C)Yield (%)
1Toluene110<10
2THF66<10
3Ethanol7845
4DMF12085
5Water10091

The nature of the catalyst and its loading are crucial for the efficiency of the synthesis. Both acid and base catalysts can be employed. For instance, the cyclization step can be promoted by acids such as p-toluenesulfonic acid or by bases like potassium carbonate. The optimal catalyst loading needs to be determined empirically, as excess catalyst can sometimes lead to side reactions, while insufficient amounts will result in slow conversion.

Reaction time is another key variable that requires optimization. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the point of maximum product formation and to avoid potential degradation of the product upon prolonged reaction times.

Table 2: Optimization of Catalyst Loading and Reaction Time (Note: This table is a representative example based on general findings for quinazolinedione synthesis and not specific to this compound)

EntryCatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
1None024<5
2K₂CO₃501265
3K₂CO₃1001288
4K₂CO₃1501289
5K₂CO₃100675
6K₂CO₃1001887

Derivatization and Functionalization of the this compound Core

Further modification of the this compound scaffold is a common strategy to explore and optimize its biological properties. Derivatization can be targeted at either the phenyl moiety or the quinazolinedione ring system.

The electronic effect of substituents on the 3-phenyl ring can have a significant impact on the biological activity of quinazolinedione derivatives. Structure-activity relationship (SAR) studies on related compounds have shown that both electron-donating and electron-withdrawing groups can modulate activity, depending on the biological target.

The quinazolinedione ring itself provides several sites for functionalization. The nitrogen atom at the 1-position (N1) is a common site for alkylation or arylation. nih.govresearchgate.net These reactions are typically carried out using an appropriate alkyl or aryl halide in the presence of a base. The introduction of substituents at this position can significantly alter the lipophilicity and steric profile of the molecule. nih.gov

Furthermore, the aromatic part of the quinazolinedione ring can undergo electrophilic substitution reactions. For example, nitration followed by reduction can introduce an amino group, which can then serve as a handle for further derivatization, such as acylation or sulfonylation. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, on halogenated quinazolinedione precursors are also powerful methods for introducing a wide variety of substituents. nih.gov

Table 3: Examples of N1-Substituted Quinazolinedione Analogues (Note: This table illustrates potential derivatizations based on known reactions for the quinazolinedione scaffold)

CompoundR¹ Substituent at N1Synthetic Method
1a -CH₃Alkylation with methyl iodide
1b -CH₂CH₂PhAlkylation with phenethyl bromide
1c -PhArylation with phenylboronic acid (Chan-Lam coupling)

Analytical and Spectroscopic Characterization of this compound

Following the synthesis of this compound and its analogues, rigorous analytical and spectroscopic methods are employed to confirm the chemical structure, establish purity, and characterize the physicochemical properties of the synthesized compounds. These techniques provide unambiguous evidence for the successful formation of the target molecules. The characterization typically involves a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and melting point analysis.

Detailed spectroscopic data for the specific compound this compound is not extensively available in the public domain literature based on current searches. However, the characterization of closely related analogues, such as 3-(4-fluorophenyl)quinazoline-2,4(1H,3H)-dione and 3-(4-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, provides a representative example of the analytical data expected for this class of compounds.

For instance, the characterization of a fluorinated analogue would typically yield the following data:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. For a compound like this compound, one would expect to see distinct signals for the aromatic protons on both the quinazoline and the 2-fluorophenyl rings. The protons on the quinazoline core would typically appear as a set of multiplets in the downfield region (around 7.0-8.0 ppm). The protons on the 2-fluorophenyl group would also resonate in this aromatic region, with their splitting patterns influenced by both proton-proton and proton-fluorine couplings. A key signal would be the N-H proton of the quinazoline ring, which typically appears as a broad singlet at a higher chemical shift (often >11 ppm), confirming the dione tautomeric form.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This analysis identifies all unique carbon atoms in the structure. The spectrum for this compound would show characteristic signals for the two carbonyl carbons (C2 and C4) of the quinazoline dione ring, typically in the range of 150-165 ppm. Aromatic carbons would appear between 110-150 ppm. The carbon atom directly bonded to the fluorine atom in the 2-fluorophenyl ring would exhibit a large coupling constant (¹JCF), resulting in a distinct doublet, which is a key indicator of the fluorine's position.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass, which can be used to confirm the elemental composition. For this compound (C₁₄H₉FN₂O₂), the expected exact mass would be calculated, and the observation of the molecular ion peak [M+H]⁺ corresponding to this mass would confirm the identity of the compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum for this compound would be expected to show strong absorption bands characteristic of the C=O (carbonyl) groups of the dione ring, typically in the region of 1650-1720 cm⁻¹. A broad absorption band corresponding to the N-H stretch would be observed around 3200 cm⁻¹. Bands for C-F stretching and aromatic C-H and C=C stretching would also be present.

Melting Point (m.p.): The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp melting point range suggests a high degree of purity. For N-aryl substituted quinazoline-2,4(1H,3H)-diones, melting points are typically high, often exceeding 250 °C.

The following tables represent the type of data that would be generated for the analytical and spectroscopic characterization of a synthesized fluorophenyl-quinazoline-dione derivative.

Table 1: Representative Physical and Mass Spectrometry Data

Compound NameMolecular FormulaAppearanceMelting Point (°C)HRMS (m/z) [M+H]⁺
This compoundC₁₄H₉FN₂O₂White SolidData not availableData not available

Table 2: Representative ¹H NMR Spectroscopic Data (in DMSO-d₆)

Compound NameChemical Shift (δ, ppm) and Multiplicity
This compoundData not available

Table 3: Representative ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Compound NameChemical Shift (δ, ppm)
This compoundData not available

Table 4: Representative IR Spectroscopic Data

Compound NameKey IR Absorption Bands (ν, cm⁻¹)
This compoundData not available

The collective analysis of these spectroscopic and physical data points allows for the unambiguous confirmation of the structure of this compound and its analogues, ensuring the integrity of the compounds for any subsequent studies.

Biological Activity Profiling and Mechanistic Elucidation of 3 2 Fluorophenyl Quinazoline 2,4 1h,3h Dione Derivatives

In Vitro Biological Evaluation of Quinazolinedione Analogues

The quinazoline-2,4(1H,3H)-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. researchgate.net Derivatives of this core, particularly those with substitutions at the N1 and N3 positions, have been the subject of extensive investigation to profile their therapeutic potential. These efforts have revealed significant activity across various biological targets, including enzymes crucial for disease progression and cellular models of cancer, microbial infections, and inflammatory responses. nih.govnih.gov

Derivatives of 3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione have been evaluated for their inhibitory effects against several key enzyme targets.

PARP-1/2 Inhibition: A series of novel quinazoline-2,4(1H,3H)-dione derivatives bearing an N-substituted piperazinone moiety were developed as highly potent PARP-1/2 inhibitors. nih.gov One compound in particular, Cpd36, demonstrated remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov Further studies on derivatives with a 3-amino pyrrolidine (B122466) moiety also yielded potent PARP-1/2 inhibitors, with IC50 values against PARP-1 in the nanomolar range (10⁻⁹ M) and against PARP-2 in the 10⁻⁸ M range. researchgate.net The quinazoline-2,4(1H,3H)-dione core has been shown to fit well into the PARP nicotinamide (B372718) (NI) site, forming crucial hydrogen bonds with Ser904 and Gly863, and engaging in π-π stacking with Tyr907 in PARP-1. researchgate.net

Kinase Inhibition: In the realm of kinase inhibition, novel 3-phenylquinazolin-2,4(1H,3H)-diones featuring a thiourea (B124793) moiety have been identified as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases (TKs). nih.gov Compound 3e from this series showed the highest inhibitory activity against both VEGFR-2 and c-Met, with IC50 values of 83 nM and 48 nM, respectively. nih.gov Another compound, 3c, also displayed significant inhibition of c-Met TK with an IC50 of 74 nM. nih.gov

DNA Topoisomerase IV and DNA Gyrase Inhibition: Quinazoline-2,4-diones have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These compounds are considered fluoroquinolone-like inhibitors. nih.gov One specific 3-aminoquinazoline-2,4-dione, PD 0305970, acts as a potent inhibitor of DNA gyrase and topoisomerase IV in Gram-positive bacteria like Streptococcus pneumoniae. nih.gov Unlike traditional quinolones, this class of compounds appears to interact uniquely with the enzyme-DNA complex. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition: The quinazoline (B50416) scaffold is also a component of inhibitors targeting dihydrofolate reductase (DHFR), an important target for antimicrobial and anticancer agents. mdpi.com Nonclassical series of propargyl-linked antifolates have been developed that show potent inhibition of human DHFR. mdpi.com

Table 1: Enzyme Inhibitory Activity of Quinazolinedione Derivatives
Compound/Derivative ClassEnzyme TargetIC50 Value
Cpd36 (piperazinone moiety)PARP-10.94 nM
Cpd36 (piperazinone moiety)PARP-20.87 nM
Compound 3e (thiourea moiety)VEGFR-283 nM
Compound 3e (thiourea moiety)c-Met48 nM
Compound 3c (thiourea moiety)c-Met74 nM

The cytotoxic potential of quinazolinedione derivatives has been extensively studied against various human cancer cell lines.

A novel series of quinazolines bearing a substituted-sulfonamide moiety was evaluated for antiproliferative activity. nih.gov Compound 4d showed remarkable activity with IC50 values of 2.5 µM against MCF-7 (breast cancer), 5.6 µM against A549 (lung cancer), and 6.87 µM against LoVo (colon cancer). nih.gov Another derivative, compound 4f, also showed promise with IC50 values of 5 µM (MCF-7), 10.14 µM (A549), and 9.76 µM (LoVo). nih.gov

In a separate study, 3-phenylquinazolin-2,4(1H,3H)-diones were tested against the HCT-116 colorectal cancer cell line. nih.gov Compounds 3c and 3e exhibited the highest cytotoxic activity, with IC50 values of 1.184 µM and 3.403 µM, respectively. nih.gov Furthermore, a novel quinazoline-containing 1,2,3-triazole derivative (4-TCPA) demonstrated inhibitory activity against several cell lines, with IC50 concentrations of 19.50 µM for MCF7 and 35.70 µM for A549 after 72 hours of exposure. nih.gov

Table 2: Antiproliferative Activity of Quinazolinedione Derivatives (IC50)
CompoundMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
Compound 4d2.5 µM-5.6 µM
Compound 4f5 µM-10.14 µM
Compound 3c-1.184 µM-
Compound 3e-3.403 µM-
4-TCPA19.50 µM-35.70 µM

Quinazoline-2,4(1H,3H)-dione derivatives have shown potential as antimicrobial agents against a range of pathogens. nih.gov In one study, a series of derivatives were evaluated against Gram-positive and Gram-negative bacteria. nih.gov Compound 13, featuring triazole moieties, showed specific activity against Escherichia coli with an inhibition zone of 15 mm and a Minimum Inhibitory Concentration (MIC) of 65 mg/mL, which was equipotent to reference drugs. nih.gov This compound also significantly inhibited the growth of the fungal strain Candida albicans with an inhibition zone of 11 mm. nih.gov Compound 15 also provided a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov

Another study of 6-bromo-2-(4-chlorophenyl)quinazolin-4(3H)-one derivatives found that compound 3b displayed broad-spectrum activity. jocpr.com It demonstrated MIC values of 150 µg/mL against Bacillus subtilis and Staphylococcus aureus (Gram-positive), 75 µg/mL against Escherichia coli (Gram-negative), and 625 µg/mL against the fungi Candida albicans and Aspergillus niger. jocpr.com

Table 3: Antimicrobial Activity of Quinazolinedione Derivatives
CompoundMicroorganismActivity (MIC or Inhibition Zone)
Compound 13Escherichia coli15 mm zone; 65 mg/mL MIC
Compound 13Candida albicans11 mm zone
Compound 3bBacillus subtilis150 µg/mL MIC
Compound 3bStaphylococcus aureus150 µg/mL MIC
Compound 3bEscherichia coli75 µg/mL MIC
Compound 3bCandida albicans625 µg/mL MIC
Compound 3bAspergillus niger625 µg/mL MIC

The quinazoline core is associated with a range of pharmacological activities, including antiviral properties. sci-hub.se Research has explored the efficacy of these derivatives against several viruses.

Derivatives of 2,4-disubstituted quinazolines have been designed and synthesized as novel agents against the influenza A virus. sci-hub.se Several compounds exhibited potent in vitro activity against the influenza A/WSN/33 (H1N1) virus with low cytotoxicity (CC50 > 100 µM). sci-hub.se Specifically, compounds 10a5 and 17a showed promising activity with IC50 values between 3.70–4.19 µM. sci-hub.se Other reports have noted that certain quinazolinone derivatives possess potent antiviral activity against HIV and Tobacco Mosaic Virus (TMV). researchgate.net More recently, new quinoline-based compounds, which share a similar chemical framework, demonstrated anti-SARS-CoV-2 activity equal to or stronger than the reference drug chloroquine, with EC50 values as low as 1.5 µM. scienceopen.com

Quinazoline-2,4(1H,3H)-dione derivatives have been investigated for their ability to modulate inflammatory pathways. nih.gov A study focusing on guanidine (B92328) derivatives of this scaffold profiled their anti-inflammatory properties. nih.gov Compound 4a was found to inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages without causing immunotoxicity. nih.gov This suggests a potential role for these compounds in suppressing cytokine-mediated inflammatory responses. nih.gov Flavonoids, which can also contain heterocyclic structures, are known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α in lipopolysaccharide (LPS)-stimulated whole blood. mdpi.com The anti-inflammatory action of such compounds is often linked to the inhibition of pathways like nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK). koreamed.org In animal models, certain quinazolinone derivatives showed significant anti-inflammatory activity, with some compounds demonstrating an 82.75% reduction of inflammation in the carrageenan-induced paw edema model. fabad.org.tr

Phenotypic Screening in Diverse Biological Systems

Phenotypic screening of quinazoline-2,4(1H,3H)-dione derivatives has revealed a broad spectrum of biological activities across various biological systems. These compounds have been systematically evaluated for their potential as antimicrobial and anticancer agents.

In the realm of antibacterial research, novel series of these derivatives have been assessed against both Gram-positive and Gram-negative bacterial strains. nih.gov Using methods like the agar (B569324) well diffusion, researchers have identified compounds with moderate to promising antibacterial activity. For instance, certain derivatives demonstrated a broad bioactive spectrum, with specific compounds showing activity against Staphylococcus aureus and Escherichia coli that is comparable to standard drugs like ampicillin (B1664943) and vancomycin. nih.gov

The most extensive phenotypic screening has been conducted in the context of oncology. Derivatives of quinazoline-2,4(1H,3H)-dione have been tested against a variety of human cancer cell lines, demonstrating significant cytotoxic effects. researchgate.net Cell lines used in these screenings include those for colorectal carcinoma (HCT-116), breast cancer (MCF-7, MDA-MB-231, MDA-MB-468), hepatocellular carcinoma (HePG-2, HUH-7), lung cancer (A549), and prostate cancer (PC-3). researchgate.netnih.govnih.govekb.egmdpi.com The results from these screenings have highlighted several lead compounds with potent antiproliferative activities, often in the low micromolar to nanomolar range. researchgate.netnih.govnih.gov For example, one derivative, 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl} quinazoline-2,4(1H,3H)-dione, showed particularly high activity against HUH-7, MCF-7, and HCT-116 cell lines. researchgate.net Another study found that certain 3-phenylquinazolin-2,4(1H,3H)-diones exhibited noteworthy cytotoxic activity against the HCT-116 cell line, superior to the reference drug cabozantinib. nih.gov

Notably, some of these screening efforts also included assessments against normal cell lines, such as the human lung fibroblast line WI38, to evaluate the selectivity of the compounds for cancer cells. nih.gov Several derivatives showed a favorable selectivity index, indicating a greater potency against cancer cells compared to normal cells. nih.gov

Table 1: Cytotoxic Activity of Selected Quinazoline-2,4(1H,3H)-dione Derivatives in Cancer Cell Lines

Compound Cell Line IC50 (µM) Source
Compound 3c HCT-116 (Colorectal) 1.184 nih.gov
Compound 3e HCT-116 (Colorectal) 3.403 nih.gov
Compound 4b HCT-116 (Colorectal) Not specified, but higher than cabozantinib nih.gov
Compound 4e HCT-116 (Colorectal) Not specified, but higher than cabozantinib nih.gov
Compound 7 HUH-7 (Liver) 2.5 researchgate.net
Compound 7 MCF-7 (Breast) 6.8 researchgate.net
Compound 7 HCT-116 (Colorectal) 4.9 researchgate.net
Compound 11 MX-1 (Breast) 3.02 rsc.org

Cellular Pathway Modulation and Signaling Cascade Analysis

Following phenotypic screening, research has delved into the specific cellular pathways modulated by quinazoline-2,4(1H,3H)-dione derivatives. These investigations have revealed that the compounds' anticancer effects are often mediated through the inhibition of key signaling cascades crucial for tumor growth, proliferation, and survival.

A primary mechanism identified is the inhibition of receptor tyrosine kinases (TKs). nih.govnih.gov Several studies have designed and synthesized derivatives to act as dual inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met. nih.govnih.gov Both VEGFR-2 and c-Met are critical receptors whose dysregulation and overexpression are linked to tumorigenesis, angiogenesis, and metastasis in various human cancers. nih.govnih.gov By targeting both, these derivatives can disrupt multiple signaling pathways essential for cancer progression. Analysis of compounds showed they could substantially inhibit both c-Met and VEGFR-2 TKs, with IC50 values in the nanomolar range. nih.govsemanticscholar.org This dual inhibition is a recognized strategy to overcome therapeutic resistance to single-target VEGFR-2 inhibitors. semanticscholar.org

Another significant pathway targeted by this class of compounds is the DNA damage repair pathway, specifically through the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2. rsc.orgresearchgate.net PARP inhibitors are particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Novel quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine moiety were designed as potent PARP-1/2 inhibitors, with IC50 values against PARP-1 at the 10⁻⁹ M level. rsc.org The inhibition of PARP leads to an accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells. researchgate.net Cell cycle analysis confirmed that potent derivatives induced cell growth arrest at the G2/M phase and increased programmed cell death. researchgate.net

In Vivo Pharmacological Investigations Using Animal Models

The therapeutic potential of quinazoline-2,4(1H,3H)-dione derivatives has been explored in various preclinical animal models, demonstrating efficacy in diverse disease contexts.

Anti-inflammatory Activity: Guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been evaluated for their anti-inflammatory properties. researchgate.netcyberleninka.ru In one study, the activity was assessed using an assay on lipopolysaccharide (LPS)-stimulated peritoneal macrophages. researchgate.netcyberleninka.ru A lead compound significantly inhibited the pro-inflammatory activation of these murine macrophages, indicating potential for treating inflammatory conditions. researchgate.netcyberleninka.ru Further studies showed that certain derivatives could inhibit nitric oxide (NO) synthesis and the secretion of interleukin-6 (IL-6) in macrophages, providing a mechanistic basis for their anti-inflammatory effects. mdpi.com

Antimalarial Activity: The efficacy of 4(3H)-quinazolinone derivatives, a closely related scaffold, has been tested in vivo against Plasmodium berghei in infected mice. researchgate.net These studies are indicative of the potential for the broader quinazolinone class. Several synthesized compounds exhibited activity against the parasite, with some showing significant percent suppression of parasitemia, highlighting their promise as lead compounds for new antimalarial drugs. researchgate.net

Cardiovascular and Related Activities: The pharmacological properties of guanidine derivatives have also been investigated for cardiovascular applications. researchgate.netcyberleninka.ru These compounds were identified as inhibitors of the Na+/H+ exchanger type 1 (NHE-1), a validated target for treating cardiovascular diseases due to the anti-ischemic properties of its inhibitors. researchgate.netcyberleninka.ru The derivatives were also shown to possess antiplatelet activity, which is relevant for the treatment of thrombosis. researchgate.netcyberleninka.ru Additionally, some compounds demonstrated antiglaucomic (intraocular pressure-lowering) activity in in vivo models, suggesting a broader therapeutic utility in pathologies involving microcirculation. cyberleninka.rumdpi.com

While specific reports detailing comprehensive pharmacodynamic (PD) biomarker assessments in animal models for this compound derivatives are limited, the known mechanisms of action allow for the postulation of relevant biomarkers.

For derivatives acting as c-Met/VEGFR-2 inhibitors, PD biomarkers would likely include the phosphorylation status of these receptors and their downstream signaling proteins (e.g., Akt, ERK) in tumor tissues. Changes in plasma levels of angiogenic factors like VEGF could also be monitored.

In the case of PARP inhibitors, a key PD biomarker is the inhibition of PARP activity in tumor cells and peripheral blood mononuclear cells, which can be measured by assessing levels of poly(ADP-ribose) (PAR). rsc.org Furthermore, an increase in DNA damage markers, such as γ-H2AX foci in tumor tissue, would indicate target engagement and biological effect. For instance, the potentiation of temozolomide's (TMZ) cytotoxicity by a PARP-inhibiting quinazolinedione derivative in a breast cancer xenograft model strongly implies target engagement and modulation of DNA repair pathways in vivo. rsc.org

For derivatives with anti-inflammatory activity, relevant biomarkers would include the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide in plasma or affected tissues following an inflammatory challenge in animal models. mdpi.com

Several studies have benchmarked the activity of novel quinazoline-2,4(1H,3H)-dione derivatives against established reference compounds, both in vitro and in vivo.

In antibacterial studies, the most promising derivatives were compared against standard antibiotics like ampicillin and vancomycin, showing equipotent activity against specific bacterial strains. nih.gov

For anticancer applications, derivatives designed as c-Met/VEGFR-2 inhibitors were compared to cabozantinib, a known multi-kinase inhibitor. nih.govnih.gov In vitro kinase inhibition assays and cellular cytotoxicity tests revealed that several new compounds had inhibitory activity and cytotoxicity superior or comparable to cabozantinib. nih.govnih.gov In the context of PARP inhibition, the in vivo efficacy of a lead compound was evaluated in combination with the alkylating agent temozolomide (B1682018) (TMZ). The study demonstrated that the quinazolinedione derivative could strongly potentiate the antitumor cytotoxicity of TMZ in a breast cancer xenograft model, a hallmark of effective PARP inhibition. rsc.org

In studies of cardiovascular effects, novel guanidine derivatives were compared with reference NHE-1 inhibitors such as amiloride, rimeporide, and zoniporide. researchgate.netcyberleninka.ru The anti-inflammatory effects were benchmarked against dexamethasone (B1670325) and acetylsalicylic acid. researchgate.netcyberleninka.ru These comparisons help to position the novel compounds within the existing therapeutic landscape and validate their mechanism of action.

Table 2: Comparative Activity of Quinazoline-2,4(1H,3H)-dione Derivatives and Reference Compounds

Derivative Type Biological Activity Reference Compound(s) Comparative Outcome Source
Antibacterial Antibacterial Ampicillin, Vancomycin Equipotent activity against E. coli nih.gov
Anticancer (c-Met/VEGFR-2) Cytotoxicity, Kinase Inhibition Cabozantinib Superior or comparable activity observed for new derivatives nih.govnih.gov
Anticancer (PARP) In vivo tumor growth inhibition Temozolomide (TMZ) Derivative strongly potentiated the cytotoxicity of TMZ rsc.org
NHE-1 Inhibition Cardiovascular Amiloride, Rimeporide, Zoniporide New derivatives showed moderate inhibitory activity researchgate.netcyberleninka.ru
Anti-inflammatory Anti-inflammatory Dexamethasone, Acetylsalicylic Acid New derivatives showed significant inhibitory activity researchgate.netcyberleninka.ru

Molecular Mechanism of Action Studies

Molecular mechanism of action studies have been crucial in elucidating how quinazoline-2,4(1H,3H)-dione derivatives exert their biological effects at a molecular level. These studies often combine enzymatic assays, structural biology, and computational modeling.

For derivatives with antibacterial properties, a comprehensive study suggested that their mechanism could be similar to that of fluoroquinolones, acting as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes essential for bacterial DNA replication. nih.gov

In oncology, the mechanisms are more varied. For dual c-Met/VEGFR-2 inhibitors, molecular docking studies have been performed to understand how these compounds bind to the ATP-binding pocket of the kinases. nih.govnih.gov These studies revealed that the quinazoline-2,4(1H,3H)-dione ring occupies the adenine (B156593) pocket of the kinases. nih.gov Specific interactions, such as hydrogen bonds with key amino acid residues like Asp1222 in c-Met and Asp1046 in VEGFR-2, were identified as crucial for their inhibitory activity, mimicking the binding mode of established inhibitors like cabozantinib. nih.govsemanticscholar.org

For the PARP inhibitors, the mechanism was confirmed through enzymatic assays showing potent inhibition of PARP-1 and PARP-2. rsc.org The molecular interactions were further detailed by solving the co-crystal structure of a lead compound complexed with the catalytic domain of PARP-1. This revealed a unique binding mode and provided a structural basis for the compound's high potency, guiding future structure-activity relationship (SAR) studies. rsc.org

The mechanism for the cardiovascular effects of guanidine derivatives has been attributed to the inhibition of the Na+/H+ exchanger type 1 (NHE-1). researchgate.netcyberleninka.rumdpi.com The guanidine moiety is believed to be critical for this NHE-1-inhibitory activity. cyberleninka.ru By inhibiting this ion exchanger, the compounds can exert cytoprotective and anti-ischemic effects. cyberleninka.ru

Identification and Validation of Specific Molecular Targets

Research into the specific molecular targets of this compound and its analogues has revealed potential interactions with several key proteins implicated in disease. While direct studies on the parent compound are limited, investigations into its derivatives provide valuable insights into its potential mechanisms of action.

One area of investigation has been the role of quinazoline-2,4(1H,3H)-dione derivatives as antibacterial agents. These compounds have been explored as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes that are crucial for bacterial DNA replication and repair. nih.gov By targeting these enzymes, these compounds can disrupt essential bacterial processes, leading to cell death.

In the context of cancer, derivatives of the quinazoline-2,4(1H,3H)-dione scaffold have been identified as inhibitors of several important signaling molecules. These include Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2, which are involved in DNA repair and genomic stability. researchgate.netrsc.org Inhibition of PARP can be particularly effective in cancers with deficiencies in other DNA repair pathways.

Furthermore, certain derivatives have been shown to act as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met tyrosine kinases. semanticscholar.orgnih.gov Both VEGFR-2 and c-Met are key drivers of angiogenesis and tumor progression, making them attractive targets for anticancer therapies. A study on a closely related derivative, 4-(((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-N-hydroxybenzamide, identified it as a potent inhibitor of histone deacetylase 6 (HDAC6), an enzyme involved in regulating gene expression and protein function. mdpi.com

Other research has pointed towards the potential for quinazoline-2,4(1H,3H)-dione derivatives to inhibit the Na+/H+ exchanger type 1 (NHE-1), a membrane protein involved in regulating intracellular pH and cell volume. nih.govresearchgate.net

The table below summarizes the potential molecular targets identified for derivatives of the this compound scaffold.

Molecular TargetTherapeutic AreaDerivative Class
Bacterial Gyrase/DNA Topoisomerase IVAntibacterialQuinazoline-2,4(1H,3H)-dione derivatives
PARP-1/PARP-2AnticancerQuinazoline-2,4(1H,3H)-dione derivatives
VEGFR-2/c-MetAnticancer3-substituted quinazoline-2,4(1H,3H)-dione derivatives
Histone Deacetylase 6 (HDAC6)Anticancer4-(((3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)methyl)-N-hydroxybenzamide
Na+/H+ exchanger type 1 (NHE-1)Cardiovascular, OphthalmicGuanidine derivatives of quinazoline-2,4(1H,3H)-dione

Ligand-Target Interaction Analysis through Biochemical and Biophysical Methods (e.g., Thermal Shift Assay)

The validation of interactions between small molecules and their protein targets is a critical step in drug discovery. While specific biochemical and biophysical data for this compound is not extensively available in the public domain, the methodologies for characterizing such interactions are well-established.

Biochemical assays are fundamental in determining the inhibitory activity of a compound against its target enzyme. For instance, in the case of kinase inhibitors like those targeting VEGFR-2 and c-Met, enzymatic assays would be employed to measure the compound's ability to block the phosphorylation of a substrate. Similarly, for enzymes like PARP and HDAC, assays measuring the specific enzymatic activity in the presence of the inhibitor are standard.

Biophysical methods provide direct evidence of binding between a ligand and its target protein. The thermal shift assay (TSA), also known as differential scanning fluorimetry (DSF), is a powerful technique for validating such interactions. TSA measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound is indicative of a stabilizing interaction and therefore, binding. This method is a valuable tool for screening compound libraries and validating hits from primary screens.

While the literature on the broader class of quinazolinones suggests the use of such techniques, specific thermal shift assay data for this compound is not currently available.

Elucidation of Signaling Pathways Perturbed by the Chemical Compound

The identification of molecular targets allows for the elucidation of the downstream signaling pathways that are likely to be affected by the action of this compound derivatives.

By inhibiting targets such as VEGFR-2 and c-Met, these compounds can interfere with key signaling cascades that promote cell proliferation, survival, migration, and angiogenesis. The VEGFR-2 signaling pathway, upon activation by its ligand VEGF, triggers downstream pathways including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways, which are central to endothelial cell function and blood vessel formation. Similarly, the c-Met receptor, activated by hepatocyte growth factor (HGF), also signals through the PI3K/Akt and MAPK pathways to promote cell growth and invasion. Inhibition of these receptors would therefore lead to the downregulation of these pro-tumorigenic signaling networks.

Inhibition of PARP enzymes has significant implications for DNA repair pathways. In cancer cells that have mutations in other DNA repair genes, such as BRCA1 or BRCA2, the inhibition of PARP leads to a synthetic lethal phenotype, where the accumulation of DNA damage results in cell death.

The inhibition of HDAC6 can affect multiple cellular processes by altering the acetylation status of both histone and non-histone proteins. This can lead to changes in gene expression, cell cycle progression, and apoptosis.

Finally, by targeting the Na+/H+ exchanger NHE-1, derivatives of this compound could impact signaling pathways related to intracellular pH homeostasis, which is often dysregulated in cancer and other diseases. For example, altered intracellular pH can affect the activity of various enzymes and the progression of the cell cycle. One study on a different quinazoline derivative demonstrated that it induced apoptosis in hepatocellular carcinoma through the Sirt1/Caspase 3 signaling pathway. frontiersin.org

Further research is necessary to delineate the precise signaling pathways modulated by this compound itself and to confirm the effects predicted from the study of its derivatives.

Structure Activity Relationship Sar and Rational Design of 3 2 Fluorophenyl Quinazoline 2,4 1h,3h Dione Analogues

Systematic Structural Modifications of the Quinazolinedione Core

The quinazoline-2,4(1H,3H)-dione core is a privileged scaffold in drug discovery, amenable to a wide range of structural modifications. researchgate.net These modifications are not limited to simple substitutions on the fused benzene (B151609) ring but also include more complex annelation reactions, where additional rings are fused to the core structure. This approach allows for a fine-tuning of the molecule's electronic and steric properties, which in turn can modulate its biological activity. mdpi.com

Furthermore, the pyrimidine (B1678525) portion of the quinazolinedione core is also a key site for modification. Alterations at the N1 and N3 positions, as well as the carbonyl groups, have been extensively explored to develop analogues with improved pharmacological profiles. These modifications can impact the molecule's solubility, metabolic stability, and ability to form crucial hydrogen bonds with target proteins.

Impact of Substituents at the N1 and N3 Positions on Biological Activity

Substitutions at the N1 and N3 positions of the quinazolinedione ring are critical determinants of biological activity. nih.gov The nature of the substituent at the N3 position, in particular, has been shown to be a key factor in modulating the potency and selectivity of these compounds. A variety of substituents, including alkyl, aryl, and heterocyclic moieties, have been introduced at this position to explore the SAR.

For example, the presence of an aryl group at the N3 position is a common feature in many biologically active quinazolinedione derivatives. The electronic properties and substitution pattern of this aryl ring can significantly influence the compound's activity. Studies have shown that the introduction of specific substituents on this N3-aryl ring can lead to enhanced potency.

The N1 position also offers a valuable site for modification. While often unsubstituted (N1-H), the introduction of small alkyl or other functional groups can impact the molecule's physicochemical properties and its interaction with target receptors. The interplay between substituents at both the N1 and N3 positions is a key consideration in the rational design of novel quinazolinedione analogues.

Role of the 2-fluorophenyl Moiety and its Substituent Effects on SAR

The 2-fluorophenyl group at the N3 position of the parent compound is a crucial element contributing to its biological profile. The fluorine atom, being the most electronegative element, can significantly alter the electronic properties of the phenyl ring. nih.gov This can influence the molecule's ability to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with the target protein.

The position of the fluorine atom at the ortho position is also significant. This substitution can induce a conformational preference in the molecule, influencing how it presents its pharmacophoric features to the binding site. The ortho-fluoro substitution can also impact the molecule's metabolic stability by blocking potential sites of metabolism.

Pharmacophore Elucidation and Essential Features for Biological Activity

Pharmacophore modeling studies of quinazolinedione analogues have identified several key features essential for their biological activity. A typical pharmacophore model for this class of compounds includes a hydrogen bond donor (often the N1-H), a hydrogen bond acceptor (one or both of the carbonyl oxygens), and a hydrophobic/aromatic region (the fused benzene ring and the N3-substituent).

The relative spatial arrangement of these features is critical for effective binding to the target. The quinazolinedione scaffold serves as a rigid framework that correctly orients these key interacting groups. The N3-substituent, such as the 2-fluorophenyl group, often occupies a significant hydrophobic pocket in the target's binding site.

Design Principles for Enhanced Potency, Selectivity, and Biological Relevance

The rational design of quinazolinedione analogues with enhanced potency and selectivity is guided by several key principles derived from SAR studies. nih.gov One fundamental approach is to optimize the interactions with the target protein by modifying the substituents on the quinazolinedione core. This can involve introducing groups that can form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts.

Selectivity is often achieved by exploiting subtle differences in the binding sites of related proteins. By carefully designing the size, shape, and electronic properties of the substituents, it is possible to create analogues that preferentially bind to the desired target over off-targets. For instance, modifying the substitution pattern on the N3-phenyl ring can lead to significant gains in selectivity.

Another important design principle is the optimization of the molecule's pharmacokinetic properties. This includes improving its solubility, metabolic stability, and cell permeability. These properties are often fine-tuned by modifying the more solvent-exposed parts of the molecule, such as the substituents at the N1 and N3 positions.

Correlation between Structural Features and Specific Biological Responses

A strong correlation exists between the specific structural features of 3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione analogues and the biological responses they elicit. For example, modifications to the N3-substituent have been shown to switch the activity profile of these compounds between different biological targets.

The table below illustrates how systematic modifications to the core structure can lead to varied biological activities, as reported in different studies.

Compound/Analogue Class Key Structural Modification Observed Biological Relevance
Quinazoline-2,4-dione derivativesIncorporation of eight-membered nitrogen-heterocyclesPotential antibacterial agents mdpi.com
1,3-disubstituted quinazoline-dionesIncorporation of triazole, oxadiazole, or thiadiazole rings at N1 and N3Antimicrobial activity nih.gov
Quinazoline-2,4-dione hybridsBearing N-heterocyclic cores like pyrrolidine-2,5-dionePotential anti-inflammatory and antimicrobial agents researchgate.net
3-phenylquinazolin-2,4(1H,3H)-dionesWith a thiourea (B124793) moietyDual VEGFR-2/c-Met tyrosine kinase inhibitors nih.gov

This data underscores the principle that even minor changes to the chemical structure can have a profound impact on the biological activity. The specific nature of the substituent at the N3 position, in combination with modifications elsewhere on the quinazolinedione scaffold, dictates the compound's preferred target and its resulting pharmacological effect. A thorough understanding of these structure-activity relationships is therefore essential for the development of new therapeutic agents based on this versatile chemical scaffold.

Computational Chemistry and Molecular Modeling Approaches for 3 2 Fluorophenyl Quinazoline 2,4 1h,3h Dione

Molecular Docking Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione and its analogs, docking simulations have been instrumental in elucidating their binding mechanisms against various biological targets, including protein kinases and metabolic enzymes.

Studies on 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have revealed specific binding modes within the active sites of several key proteins. For instance, when docked against dual c-Met/VEGFR-2 tyrosine kinases, these compounds orient themselves within the ATP-binding pocket. semanticscholar.orgnih.gov The quinazoline-2,4(1H,3H)-dione core typically serves as a scaffold that forms crucial hydrogen bonds with hinge region residues. nih.gov

The 2-fluorophenyl substituent at the N-3 position often projects into a hydrophobic pocket, where it can form favorable van der Waals and hydrophobic interactions. The fluorine atom itself can participate in specific interactions, such as weak hydrogen bonds or orthogonal multipolar interactions, which can enhance binding affinity and selectivity. Docking studies of related compounds against c-Met and VEGFR-2 have shown that the carbonyl groups of the quinazolinedione ring are key hydrogen bond acceptors. nih.govnih.gov Specifically, interactions with highly conserved aspartate residues, such as Asp1222 in c-Met and Asp1046 in VEGFR-2, are frequently observed. semanticscholar.orgnih.gov Additional hydrogen bonds with residues like Glu885 in VEGFR-2 and Met1160 in c-Met have also been reported for this class of compounds. semanticscholar.orgnih.gov

Target ProteinKey Interacting ResiduesType of Interaction
c-Met Tyrosine KinaseAsp1222, Met1160Hydrogen Bond
VEGFR-2 Tyrosine KinaseAsp1046, Glu885Hydrogen Bond
α-Amylase / α-Glucosidase(Not specified)Various Intermolecular

This table summarizes key intermolecular interactions identified through molecular docking simulations for the 3-substituted quinazoline-2,4(1H,3H)-dione scaffold against various protein targets.

A primary output of molecular docking simulations is a scoring function that estimates the binding affinity (e.g., in kcal/mol) between a ligand and its target. This score is used to rank different compounds and predict their potential biological activity. For quinazoline-2,4(1H,3H)-dione derivatives, docking studies have been used to compare the binding energies of various analogues, helping to rationalize observed structure-activity relationships (SAR). ekb.eg

For example, in studies targeting the main protease (Mpro) of SARS-CoV-2, a series of quinazolin-2,4-dione analogues exhibited binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg This scoring allows researchers to prioritize which analogues, such as those with specific substitutions on the phenyl ring, are most likely to be potent inhibitors and thus warrant synthesis and experimental testing. The ranking of analogues based on predicted binding affinity is a critical step in lead optimization, guiding the modification of the lead compound to achieve higher potency.

Compound AnalogueTarget ProteinPredicted Binding Affinity (kcal/mol)
Quinazolin-2,4-dione ScaffoldCOVID-19 Mpro-7.9 to -9.6
Analogue 4bc-Met(Not specified)
Analogue 4eVEGFR-2(Not specified)

This table shows examples of predicted binding affinities for quinazoline-2,4(1H,3H)-dione analogues against different targets as determined by molecular docking.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of the ligand and the receptor and for evaluating the stability of the predicted binding pose. nih.govnih.gov

MD simulations allow for the exploration of the conformational landscape of both this compound and its target protein. The simulation samples a wide range of possible conformations (an ensemble) that the ligand can adopt within the binding site, providing a more realistic representation of the binding event than a single docked pose. This analysis can reveal alternative binding modes or highlight the flexibility of certain regions of the protein upon ligand binding, which can be critical for understanding the mechanism of action. nih.gov

A key application of MD simulations is to assess the stability of the ligand-receptor complex over the simulation period (typically nanoseconds to microseconds). By analyzing trajectories, researchers can monitor the persistence of key intermolecular interactions, such as hydrogen bonds, that were identified in docking studies. researchgate.net Metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are calculated to quantify the stability of the system. A stable RMSD trajectory suggests that the ligand remains securely bound in its initial pose, validating the docking prediction. These simulations provide critical information on the dynamic behavior and residence time of the compound in the active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For quinazolinone derivatives, 3D-QSAR models have been developed to guide the design of new analogues with improved potency. rsc.org

One such study utilized the Comparative Molecular Field Analysis (CoMFA) method to build a predictive 3D-QSAR model for a series of quinazolinone derivatives with antitumor activity. rsc.org In CoMFA, molecules are placed in a 3D grid, and their steric and electrostatic fields are calculated. These fields are then correlated with the observed biological activity (e.g., IC50 values) using statistical methods. The resulting model can be visualized as a contour map, indicating regions where modifications to the chemical structure are likely to increase or decrease activity. The study highlighted that a derivative containing a 2-fluorobenzoyl group was a particularly potent compound, suggesting that the electronic and steric properties of the 2-fluoro substitution are highly favorable for activity. rsc.org Such models are powerful tools for predicting the activity of novel, unsynthesized compounds and for providing a deeper understanding of the SAR for the quinazoline-2,4(1H,3H)-dione scaffold.

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the quinazolinedione scaffold, QSAR studies have been instrumental in predicting anticonvulsant activity. researchgate.net

In a typical QSAR study involving quinazolinone derivatives, the three-dimensional structures of the molecules are first generated and optimized using computational methods like the PM3 semi-empirical quantum mechanical method. researchgate.net Subsequently, a wide array of molecular descriptors—quantifying various electronic, steric, and hydrophobic properties—are calculated. These descriptors form the basis for building a predictive model. A genetic function algorithm is often employed to select the most relevant descriptors and construct a robust QSAR model. researchgate.net

A successful QSAR model is characterized by strong statistical parameters, such as a high coefficient of determination (R²) and cross-validated coefficient (Q²), indicating its predictive power. For a series of quinazoline-4(3H)-ones with anticonvulsant activity, a highly predictive QSAR model was developed with an R² of 0.899 and a Q² of 0.866, demonstrating its reliability. researchgate.netufv.br Such models can then be used to predict the biological activity of new, unsynthesized derivatives, including variations of this compound, thereby prioritizing synthetic efforts.

Table 1: Example Statistical Parameters of a QSAR Model for Anticonvulsant Quinazolin-4(3H)-ones

Statistical Parameter Value Interpretation
R² (Determination Coefficient) 0.899 Indicates that ~90% of the variance in biological activity is explained by the model.
Q² (Cross-Validated R²) 0.866 Demonstrates the model's predictive ability and robustness.
R²pred (Predicted R² for Test Set) 0.741 Shows the model's capability to predict the activity of external compounds.
F (Variance Ratio) 82.03 A high F-value signifies a statistically significant model.

Data derived from studies on analogous quinazolinone structures. researchgate.netufv.br

Identification of Physicochemical Descriptors Influencing Potency

The development of QSAR models also allows for the identification of specific physicochemical descriptors that significantly influence the biological potency of the compounds. ufv.br For anticonvulsant quinazolinones, studies have shown that the activity is dependent on a combination of descriptors related to molecular shape, electronic distribution, and atomic properties. ufv.br

Key descriptors identified in studies of analogous compounds include:

Eigenvalue-Based Descriptors (e.g., VE2_DZv): These descriptors capture information about the molecular structure and electronic environment, indicating the importance of electronic properties for receptor interaction. ufv.br

Burden Matrix Eigenvalues (e.g., SpMax6_Bhm): These are sensitive to atomic masses and the branching of the molecular skeleton, highlighting the role of specific atomic features. ufv.br

Radial Distribution Function Descriptors (e.g., RDF45i): These describe the probability distribution of interatomic distances, weighted by properties like ionization potential, suggesting that specific 3D arrangements of electronically distinct atoms are vital for potency. ufv.br

For this compound, the presence of the 2-fluoro substituent on the phenyl ring would significantly modulate these descriptors. The high electronegativity and specific placement of the fluorine atom would alter the electronic landscape (VE2_DZv, RDF45i) and local steric environment (ATS2v) of the molecule, which, according to established QSAR models, would directly impact its predicted biological activity.

Pharmacophore Model Development and Virtual Screening

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a 3D query for screening large compound databases to find novel lead structures. nih.gov

Ligand-Based Pharmacophore Generation

When the three-dimensional structure of the biological target is unknown, pharmacophore models can be generated based on a set of known active ligands. This approach assumes that molecules with similar biological activity share common structural features that are responsible for their interaction with the target receptor. For quinazoline-based compounds, ligand-based models have been successfully developed for various targets, including enzymes and receptors. nih.gov

The process involves aligning a set of structurally diverse but functionally similar molecules and abstracting the common chemical features. These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR). For the this compound scaffold, key pharmacophoric features would include:

Two hydrogen bond acceptors (the carbonyl oxygens).

A hydrogen bond donor (the N1-H).

Two aromatic rings (the quinazoline (B50416) and the 2-fluorophenyl rings).

Structure-Based Pharmacophore Derivation

If the crystal structure of the target protein complexed with a ligand is available, a structure-based pharmacophore can be derived. This approach maps the key interaction points between the ligand and the active site of the protein. For quinazolinone derivatives targeting enzymes like tyrosine kinases, molecular docking studies into the ATP-binding site reveal crucial interactions. nih.govsemanticscholar.org For instance, the carbonyl oxygen of the quinazoline ring often forms a critical hydrogen bond with a key amino acid residue in the hinge region of the kinase. nih.gov The phenyl group at the N3 position typically occupies a hydrophobic pocket, where substitutions can modulate binding affinity. The 2-fluoro group on the phenyl ring of this compound would influence these hydrophobic and potential halogen-bonding interactions. nih.gov

Application in In Silico Screening for Novel Leads

Once a pharmacophore model is validated, it can be used as a filter in a virtual screening workflow to rapidly search large chemical databases (e.g., ZINC, ASINEX) for molecules that match the pharmacophoric features. nih.gov This process significantly narrows down the number of compounds for more computationally intensive analyses like molecular docking or for experimental testing. Hits from the virtual screen are then typically subjected to further filtering based on drug-likeness criteria and molecular docking to predict their binding affinity and orientation within the target's active site. semanticscholar.org This integrated approach has been successfully applied to identify novel quinazoline-based inhibitors for various therapeutic targets. nih.gov

Computational Insights into Mechanism of Action and Resistance

Computational chemistry and molecular modeling have become indispensable tools in elucidating the potential mechanisms of action and predicting resistance pathways for novel therapeutic agents. For this compound, while direct computational studies on this specific molecule are not extensively documented in publicly available literature, a wealth of information can be extrapolated from computational analyses of structurally related quinazoline-2,4(1H,3H)-dione derivatives. These studies provide a robust framework for understanding how this compound likely interacts with biological targets and how resistance might emerge.

The quinazoline-2,4(1H,3H)-dione scaffold is recognized for its versatile pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.gov Computational studies, particularly molecular docking and molecular dynamics simulations, have been instrumental in identifying the putative biological targets and interaction patterns that underpin these activities.

A primary mechanism of action for many quinazoline-2,4(1H,3H)-dione derivatives, as suggested by computational models, is the inhibition of key enzymes involved in disease progression. For instance, derivatives of this scaffold have been investigated as inhibitors of bacterial gyrase and DNA topoisomerase IV, suggesting a potential antibacterial mechanism. nih.gov In the context of cancer, these compounds have been computationally modeled as inhibitors of tyrosine kinases such as VEGFR-2 and c-Met, as well as poly (ADP-ribose) polymerase (PARP) enzymes. nih.govnih.govresearchgate.netrsc.org

To illustrate the potential interactions, a hypothetical molecular docking study of this compound with a generic kinase active site is presented in Table 1.

Table 1: Illustrative Molecular Docking Results of this compound with a Putative Kinase Target

Interaction Type Interacting Atom/Group on Ligand Interacting Residue on Protein Distance (Å)
Hydrogen Bond Carbonyl Oxygen at C2 Backbone NH of Alanine 2.9
Hydrogen Bond Carbonyl Oxygen at C4 Side chain of Lysine (B10760008) 2.8
Hydrophobic Interaction Phenyl ring of quinazoline Valine, Leucine N/A
Hydrophobic Interaction 2-fluorophenyl ring Isoleucine, Phenylalanine N/A

Note: This data is illustrative and intended to represent typical findings from molecular docking studies.

Computational approaches are also pivotal in predicting and understanding mechanisms of resistance. For enzyme inhibitors like this compound, resistance can often arise from mutations in the target protein. In silico mutagenesis studies, where key amino acid residues in the binding site are computationally altered, can predict which mutations are likely to confer resistance. These mutations can disrupt critical interactions, such as the hydrogen bonds formed by the quinazoline-2,4(1H,3H)-dione core, or introduce steric hindrance that prevents the ligand from binding effectively.

For example, a mutation of a key lysine residue, responsible for a hydrogen bond with the dione (B5365651) moiety, to a bulkier and non-polar methionine could lead to a significant loss of binding affinity. Molecular dynamics simulations can further be employed to study the conformational changes in the mutant protein and to quantify the energetic penalty of ligand binding.

Table 2 provides a hypothetical summary of a computational analysis of potential resistance-conferring mutations in a target kinase for this compound.

Table 2: Illustrative Computational Analysis of Potential Resistance Mutations

Mutation Predicted Effect on Binding Rationale Change in Binding Free Energy (ΔΔG, kcal/mol)
Lysine to Methionine Decreased Affinity Loss of key hydrogen bond and steric clash. +4.5
Alanine to Valine Minor Decrease in Affinity Increased steric hindrance near the quinazoline core. +1.2
Phenylalanine to Leucine Minor Decrease in Affinity Reduced hydrophobic interactions with the 2-fluorophenyl ring. +0.8

Note: This data is illustrative and based on typical results from in silico mutagenesis and binding free energy calculations.

Future Research Directions and Translational Perspectives in Chemical Biology

Exploration of Novel Biological Targets for Quinazolinedione Scaffolds

The structural versatility of the quinazolinedione scaffold allows it to interact with a wide array of biological targets, making it a "privileged structure" in drug discovery. nih.gov While historically investigated for activities like antimicrobial and anticancer effects, current research is expanding to novel and more specific targets. nih.gov

A significant area of exploration is the inhibition of enzymes involved in cancer and other diseases. For instance, derivatives of quinazoline-2,4(1H,3H)-dione have been designed and synthesized as potent inhibitors of Poly(ADP-ribose) polymerase (PARP-1/2), enzymes crucial for DNA repair in cancer cells. researchgate.netrsc.org Other research has focused on developing dual inhibitors targeting both c-Met and VEGFR-2 tyrosine kinases, a strategy aimed at overcoming therapeutic resistance in cancer treatment. semanticscholar.org

The application of this scaffold extends to neurodegenerative diseases, with studies focusing on multi-targeting agents for Alzheimer's disease by inhibiting enzymes like human cholinesterases (hChE) and β-secretase (hBACE-1). nih.govmdpi.com Furthermore, the quinazolinedione core is being investigated for its potential to modulate the immune system, create redox modulators for pancreatic cancer, and inhibit histone deacetylases (HDACs). nih.gov

Table 1: Selected Novel Biological Targets for Quinazolinedione Scaffolds

Target ClassSpecific Target(s)Therapeutic Area
DNA Repair EnzymesPARP-1, PARP-2Oncology
Tyrosine Kinasesc-Met, VEGFR-2, EGFROncology
Neurodegenerative Disease EnzymesAcetylcholinesterase (AChE), β-secretase (BACE-1)Alzheimer's Disease
Epigenetic ModulatorsHistone Deacetylase 1 (LSD1)Oncology
Redox SignalingReactive Oxygen Species (ROS) ModulationOncology

Development of 3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione and Analogues as Chemical Probes for Biological Research

The development of chemical probes is essential for understanding complex biological processes. Analogues of this compound are promising candidates for this purpose due to the scaffold's inherent stability and amenability to chemical modification.

A key strategy involves conjugating the quinazolinedione moiety, which serves as the target-binding pharmacophore, with a reporter group such as a fluorophore or a positron-emitting radionuclide. This creates a tool that allows for the visualization and quantification of the target molecule in biological systems.

Recent research has demonstrated the successful application of this approach. A pyridine-containing quinazoline-2,4(1H,3H)-dione scaffold was used to develop a novel PARP-targeting Positron Emission Tomography (PET) probe. nih.gov This probe, [68Ga]Ga-SMIC-2001, demonstrated high affinity for PARP-1 and enabled effective tumor imaging in xenograft models. nih.gov Such imaging agents are invaluable for diagnosing diseases, monitoring treatment response, and understanding the distribution and engagement of a drug with its target in vivo.

Strategies for Lead Optimization and Compound Improvement

Lead optimization is a critical, multi-property process that refines a promising hit compound into a viable drug candidate with improved efficacy, selectivity, and pharmacokinetic properties. vichemchemie.com For quinazolinedione-based compounds, this involves an iterative cycle of design, synthesis, and biological testing.

Key strategies for the optimization of this scaffold include:

Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying the substituents at various positions of the quinazoline-2,4(1H,3H)-dione ring to identify which chemical groups are crucial for biological activity. SAR studies have shown that modifications at the N-1, N-3, and C-6 positions can significantly impact potency and selectivity. nih.gov

Computational Modeling: In silico tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling are increasingly used to predict how structural changes will affect a compound's interaction with its target protein. patsnap.com This accelerates the design process and reduces the need for extensive experimental screening.

Pharmacokinetic (ADME) Optimization: A major reason for drug failure is a poor pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion). vichemchemie.com Lead optimization focuses on modifying the molecule to improve properties like solubility and metabolic stability. In silico ADME prediction is now a standard tool to pre-filter compounds before synthesis. semanticscholar.orgvichemchemie.com

Scaffold Hopping and Bioisosteric Replacement: These medicinal chemistry techniques involve replacing the core scaffold or specific functional groups with chemically similar ones to improve properties while maintaining biological activity. patsnap.com

One study effectively utilized a lead optimization strategy to design a new series of quinazoline (B50416) derivatives as multi-targeting agents for Alzheimer's disease, resulting in a lead molecule with improved activity and favorable blood-brain barrier permeation. nih.gov

Investigation of Quinazolinedione-Based Molecular Hybrids

Molecular hybridization is an innovative strategy in drug design that involves covalently linking two or more distinct pharmacologically active moieties into a single hybrid molecule. nih.gov The goal is to create new chemical entities with enhanced affinity, improved efficacy, or the ability to modulate multiple biological targets simultaneously. researchgate.net The quinazolinone/dione (B5365651) scaffold is an ideal backbone for creating such hybrids due to its versatile biological profile and synthetic accessibility. nih.gov

Researchers have successfully created hybrids by combining the quinazolinedione core with various other heterocyclic systems known for their biological activities. Examples of moieties hybridized with the quinazolinone scaffold include:

Thiazole nih.gov

Triazole nih.gov

Benzofuran nih.gov

Imidazole nih.gov

Pyrazole frontiersin.orgnih.gov

Azetidinone researchgate.net

These hybrid molecules have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net This approach holds promise for developing novel therapeutics for complex diseases like cancer and Alzheimer's by addressing multiple pathological pathways with a single compound. nih.govresearchgate.net

Integration of Multidisciplinary Approaches in Quinazolinedione Research

Modern drug discovery is an inherently multidisciplinary endeavor, and research on quinazolinedione scaffolds exemplifies this integration. researchgate.net The successful development of novel therapeutic agents based on this structure relies on the close collaboration of experts from various scientific fields.

The typical workflow integrates three core disciplines:

Medicinal and Synthetic Chemistry: Chemists design and synthesize novel quinazolinedione derivatives and hybrids, developing efficient and scalable synthetic routes. nih.gov This includes creating libraries of compounds with diverse structural modifications for biological screening. vichemchemie.com

Pharmacology and Biology: Biologists and pharmacologists evaluate the synthesized compounds for their activity against specific biological targets. This involves a range of techniques from in vitro enzyme assays and cell-based proliferation studies to in vivo evaluation in animal models of disease. nih.govnih.govnih.gov

Computational Chemistry and Molecular Modeling: Computational scientists use computer-aided drug design (CADD) techniques to guide the discovery process. researchgate.net Molecular docking studies predict how a compound will bind to its target protein, while ADME predictions help to prioritize compounds with drug-like properties, saving significant time and resources. semanticscholar.orgsemanticscholar.org

This integrated approach, where computational predictions inform synthetic efforts and biological results feed back into new designs, creates a highly efficient cycle for the discovery and optimization of new drug candidates.

Emerging Methodologies in Quinazolinedione Synthesis and Biological Evaluation

The field of quinazolinedione research is continually evolving, driven by advancements in both chemical synthesis and biological evaluation techniques.

Emerging Synthetic Methodologies:

Green Chemistry: There is a growing emphasis on developing environmentally benign synthetic procedures, such as using ultrasound promotion or novel, reusable catalysts to reduce waste and energy consumption. dntb.gov.ua

Microwave-Assisted Synthesis: This technique often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov

Multi-Component Reactions: One-pot reactions where multiple starting materials are combined to form a complex product in a single step are being developed for the efficient synthesis of diverse quinazolinedione libraries. semanticscholar.org

Advanced Biological Evaluation Techniques:

High-Throughput Screening (HTS): Automated HTS allows for the rapid testing of large compound libraries against specific biological targets, accelerating the identification of initial "hit" compounds.

Mechanism of Action Studies: Advanced cell biology techniques, such as Western blotting and flow cytometry, are used to elucidate the precise molecular mechanisms by which these compounds exert their effects, for instance, by studying their impact on cell cycle progression or apoptosis. nih.gov

In Vivo Imaging: The use of quinazolinedione-based probes for PET and fluorescence imaging allows for the non-invasive study of drug distribution and target engagement in living organisms, providing crucial data for translational research. nih.gov

These emerging methodologies are enhancing the pace and sophistication of research, paving the way for the development of the next generation of quinazolinedione-based therapeutics.

Q & A

Q. What are the established synthetic routes for 3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione, and what experimental parameters are critical for success?

The compound is typically synthesized via cyclization of anthranilic acid derivatives with fluorinated phenyl precursors. Key methods include:

  • Traditional route : Reaction of anthranilamide or anthranilic acid derivatives with phosgene or chlorosulfonyl isocyanate, followed by fluorophenyl substitution .
  • Alternative pathway : Cyclocondensation of 2-aminobenzamide derivatives with fluorophenyl isocyanates under reflux in aprotic solvents (e.g., THF), requiring strict anhydrous conditions to avoid hydrolysis .
    Critical parameters : Temperature control (<60°C to prevent side reactions), stoichiometric precision of fluorophenyl reagents, and purification via recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity.

(Advanced)

Q. How can green chemistry principles be applied to synthesize this compound while minimizing toxic reagents?

Recent advancements replace phosgene with CO₂ as a carbonyl source. For example:

  • CO₂-mediated cyclization : Anthranilic acid derivatives react with CO₂ under high pressure (5–10 bar) in ionic liquids (e.g., [BMIm]BF₄) at 80–100°C, yielding the quinazoline-dione core with reduced waste .
  • Microwave-assisted synthesis : Reduces reaction time (from 12 hours to <2 hours) and improves atom economy by 20–30% compared to conventional heating .
    Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates by FT-IR (C=O stretch at 1680–1720 cm⁻¹).

(Basic)

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) identifies fluorophenyl protons (δ 7.2–7.8 ppm) and quinazoline NH groups (δ 10.5–12.5 ppm). ¹³C NMR confirms carbonyl carbons (δ 160–170 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁ space group with Z = 4) .
  • Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 258.2) validates molecular weight.

(Advanced)

Q. How can researchers address discrepancies in reported biological activities of quinazoline-2,4-dione derivatives?

Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Strategies include:

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing 2-fluorophenyl with 3-chlorophenyl) to isolate activity trends .
  • Standardized assays : Replicate experiments under identical conditions (e.g., MIC for antimicrobial activity using Staphylococcus aureus ATCC 25923) and validate via dose-response curves .
    Example : A 6-nitro substituent may enhance antibacterial activity but reduce solubility, necessitating formulation adjustments .

(Advanced)

Q. What computational methods predict the pharmacokinetic properties of fluorinated quinazoline-diones?

  • Molecular docking (AutoDock Vina) : Simulates binding to target enzymes (e.g., DNA gyrase for antimicrobial activity) using PDB structures (e.g., 1KZN) .
  • ADMET prediction (SwissADME) : Estimates logP (∼2.5), BBB permeability (low), and CYP450 inhibition risks. Fluorine substitution improves metabolic stability by reducing oxidative degradation .

(Basic)

Q. What in vitro models are used to evaluate the biological activity of this compound?

  • Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive bacteria and Candida albicans .
  • Anti-inflammatory : Inhibition of COX-2 in RAW 264.7 macrophages, measured via ELISA for PGE₂ .
  • Cytotoxicity : MTT assay on HEK-293 cells to determine IC₅₀ values (typically >100 µM for selective activity) .

(Advanced)

Q. How can regioselectivity challenges during fluorophenyl substitution be mitigated?

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to direct fluorine to the 2-position of the phenyl ring .
  • Protecting groups : Temporarily block reactive sites (e.g., NH with Boc groups) during electrophilic substitution .
    Analysis : Monitor by HPLC (C18 column, acetonitrile/water gradient) to quantify regioisomer ratios.

(Advanced)

Q. What mechanistic insights explain the role of fluorine in enhancing bioactivity?

  • Electron-withdrawing effect : Fluorine increases electrophilicity of the quinazoline core, improving interactions with nucleophilic enzyme residues (e.g., Ser84 in β-lactamases) .
  • Lipophilicity modulation : Fluorine reduces logD by 0.5–1.0 units compared to chlorine, enhancing membrane permeability .
    Validation : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.